
Skimmianine
Overview
Description
Skimmianine (4,7,8-trimethoxyfuro[2,3-b]quinoline) is a furoquinoline alkaloid predominantly found in Rutaceae plants such as Ruta graveolens, Zanthoxylum schinifolium, and Dictamnus dasycarpus . It exhibits diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer effects. For instance, this compound reduces TNF-α, IL-6, and COX-2 levels in lipopolysaccharide-activated microglia , inhibits hepatitis B virus (HBV) replication , and demonstrates cytotoxicity against colorectal adenocarcinoma cells (HT-29, IC50 = 1.5 µM) . Its metabolism in rats involves phase I (hydroxylation, O-demethylation) and phase II (glucuronidation, sulfation) transformations, generating 16 metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of skimmianine starts from anthranilic acid, which is abundant in the Rutaceae family . The process involves several steps:
Formation of Anthraniloyl-CoA: Anthranilic acid combines with acetate to form anthraniloyl-CoA.
Claisen Condensation: This intermediate extends its side chain by adding malonyl-CoA.
Cyclization: The lactam formed undergoes cyclization to generate a heterocyclic system, leading to the formation of 4-hydroxy-2-quinolone.
Alkylation: Alkylation occurs at the C-3 position by introducing dimethylallyl diphosphate.
Cyclization and Hydroxylation: The dimethylallyl sidechain undergoes cyclization, forming a new heterocyclic five-member ring, followed by hydroxylation to form this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Skimmianine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: this compound can undergo substitution reactions, particularly at its methoxy groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Skimmianine has a wide range of scientific research applications:
Mechanism of Action
Skimmianine exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, this compound increases the levels of acetylcholine, enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are reduced . Additionally, this compound has been shown to interfere with the NF-κB activation pathway, reducing neuroinflammation .
Comparison with Similar Compounds
Structural Comparison with Similar Furoquinoline Alkaloids
Furoquinoline alkaloids share a fused furoquinoline core but differ in methoxy, hydroxyl, or double-bond substituents, influencing their bioactivity. Key structural analogs include:
Notably, a derivative of this compound identified in Clausena lansium replaces a methoxy group with a double bond at position 13, altering its NMR profile .
Pharmacological Activity Comparison
Antibacterial Activity
This compound and γ-fagarine exhibit activity against multidrug-resistant Staphylococcus aureus (MRSA). This compound induces protein leakage in bacterial membranes, while γ-fagarine’s mechanism remains less studied .
Antiviral Activity
This compound inhibits HBV replication by targeting viral entry and reducing viral load in HepG2.2.15 cells (EC50 < 10 µM) . No comparable data exists for γ-fagarine or dictamnine.
Anti-Inflammatory Activity
This compound suppresses pro-inflammatory mediators (TNF-α, IL-6, NO) in BV-2 microglia and carrageenan-induced edema models . γ-Fagarine and kokusaginine lack reported anti-inflammatory data.
Compound | TNF-α Reduction (30 µM) | NO Inhibition (30 µM) | Reference |
---|---|---|---|
This compound | ~45% | ~50% | |
γ-Fagarine | Not tested | Not tested | — |
Anticancer Activity
This compound shows moderate cytotoxicity against HT-29 cells (IC50 = 1.5 µM), while γ-fagarine and kokusaginine are inactive .
Compound | HT-29 IC50 (µM) | Reference |
---|---|---|
This compound | 1.5 | |
γ-Fagarine | >10 (inactive) |
Metabolic Profile Comparison
This compound undergoes extensive phase I/II metabolism in rats, producing epoxides, hydroxylated, and glucuronidated metabolites . Limited data exists for γ-fagarine and kokusaginine, though Rutaceae alkaloids generally exhibit rapid hepatic clearance.
Biological Activity
Skimmianine, a furoquinoline alkaloid primarily derived from plants in the Rutaceae family, has garnered attention for its diverse biological activities. This article reviews the current understanding of this compound's biological effects, focusing on its anti-inflammatory, neuroprotective, and anti-parasitic properties, supported by recent research findings.
Chemical Structure and Metabolism
This compound is characterized by its furoquinoline structure, which contributes to its pharmacological properties. Recent studies have identified various metabolites of this compound in biological systems, notably in rats, where it undergoes extensive Phase I and II metabolism. Key metabolic pathways include:
- Phase I Metabolism : Involves epoxidation, hydroxylation, and demethylation.
- Phase II Metabolism : Primarily involves glucuronide and sulfate conjugation.
A total of 16 metabolites were identified in rat plasma, urine, and feces after oral administration of this compound .
Anti-Inflammatory Activity
This compound exhibits significant anti-inflammatory effects, particularly in the context of neuroinflammation. In a study involving lipopolysaccharide (LPS)-activated BV-2 microglia cells, this compound was shown to:
- Reduce Pro-inflammatory Cytokines : It significantly lowered levels of TNFα and IL-6.
- Inhibit Nitric Oxide Production : this compound decreased iNOS-mediated nitric oxide production.
- Modulate NF-κB Pathway : It inhibited the phosphorylation of IκBα and p65 proteins, thereby reducing NF-κB-mediated gene transcription .
The results suggest that this compound's mechanism of action involves interference with NF-κB activation, which is crucial for the inflammatory response.
Neuroprotective Effects
In addition to its anti-inflammatory properties, this compound has demonstrated neuroprotective effects. In vitro studies indicated that this compound can protect neuronal cells (HT-22) from toxicity induced by microglia-conditioned media. This protective effect is associated with increased expression of microtubule-associated protein 2 (MAP-2), highlighting its potential role in promoting neuronal health .
Anti-Parasitic Activity
This compound has also been evaluated for its leishmanicidal properties against Leishmania braziliensis. A study showed that this compound enhances nitric oxide production in macrophages while reducing interleukin-10 levels. This dual action suggests that this compound can modulate the immune response effectively against parasitic infections . The concentrations tested ranged from 1.6 to 40 µg/ml, with significant results observed at lower concentrations.
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Q & A
Q. What are the standard methods for isolating Skimmianine from natural sources, and how can their efficiency be comparatively evaluated?
Basic Research Question
this compound isolation typically employs solvent extraction (e.g., ethanol, methanol) followed by chromatographic techniques such as column chromatography, thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC). To evaluate efficiency, researchers should compare yield, purity (assessed via NMR or HPLC), and time/cost metrics. For example, column chromatography may offer higher purity but lower scalability compared to centrifugal partition chromatography .
Q. What spectroscopic techniques are essential for confirming this compound’s structural identity, and how should data interpretation be prioritized?
Basic Research Question
Nuclear magnetic resonance (NMR) (¹H, ¹³C, 2D experiments like COSY and HMBC) and mass spectrometry (MS) are critical. NMR confirms proton/carbon environments and connectivity, while MS validates molecular weight. Infrared (IR) spectroscopy supplements functional group analysis. Data interpretation must cross-reference peaks with literature values and rule out isomeric impurities (e.g., this compound vs. related alkaloids like dictamnine) .
Q. How can researchers optimize this compound extraction parameters using experimental design strategies?
Advanced Research Question
Design of Experiments (DOE) methodologies, such as response surface methodology (RSM), are recommended. Variables like solvent polarity, temperature, and extraction time can be modeled to maximize yield and minimize solvent use. For instance, a central composite design (CCD) can identify interactions between variables, while ANOVA evaluates significance. Validation via triplicate runs ensures robustness .
Q. How should contradictions in reported pharmacological data for this compound (e.g., varying IC₅₀ values) be systematically addressed?
Advanced Research Question
Discrepancies may arise from assay variability (cell lines, incubation times) or compound purity. Researchers should:
- Replicate experiments under standardized conditions (e.g., ATCC cell lines, controlled passage numbers).
- Validate this compound purity via HPLC before assays.
- Conduct meta-analyses to identify trends across studies, prioritizing data from protocols with rigorous controls (e.g., positive/negative controls in cytotoxicity assays) .
Q. What validation parameters are critical when developing an HPLC method for this compound quantification in complex matrices?
Advanced Research Question
Key parameters include:
- Linearity (R² ≥ 0.995 over a concentration range).
- Accuracy (recovery rates 95–105%).
- Precision (RSD < 2% for intra-/inter-day variability).
- Limit of detection/quantification (signal-to-noise ratios 3:1 and 10:1, respectively).
Matrix effects (e.g., plant extract interference) should be mitigated via sample cleanup (solid-phase extraction) .
Q. What factors influence the reproducibility of this compound’s biological activity in in vitro assays?
Advanced Research Question
Critical factors include:
- Cell culture conditions : Passage number, serum batch variability.
- Compound stability : Light/temperature degradation during storage.
- Assay protocols : Incubation time consistency, plate reader calibration.
Documenting these variables in supplementary materials enhances reproducibility .
Q. How can researchers resolve discrepancies in proposed mechanisms of action for this compound across studies?
Advanced Research Question
Integrate multi-omics approaches (transcriptomics, proteomics) to identify conserved pathways. For example, conflicting reports on NF-κB inhibition vs. antioxidant effects can be tested via siRNA knockdowns or comparative dose-response assays. Prioritize studies with orthogonal validation methods (e.g., Western blot + luciferase reporter assays) .
Properties
IUPAC Name |
4,7,8-trimethoxyfuro[2,3-b]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-16-10-5-4-8-11(13(10)18-3)15-14-9(6-7-19-14)12(8)17-2/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSIBLKBHNKZTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232116 | |
Record name | Skimmianine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83-95-4 | |
Record name | Skimmianine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Skimmianine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Skimmianine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Skimmianine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Skimmianine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SKIMMIANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E1KLC380B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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